N-((2-Mercapto-4-methyl-6-oxo-1(6H)-pyrimidinyl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-Mercapto-4-methyl-6-oxo-1(6H)-pyrimidinyl)methyl)benzamide is a complex organic compound that features a pyrimidine ring with a mercapto group, a methyl group, and an oxo group, along with a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Mercapto-4-methyl-6-oxo-1(6H)-pyrimidinyl)methyl)benzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-ketoesters and guanidine derivatives.
Introduction of the Mercapto Group: The mercapto group is introduced via a thiolation reaction, often using reagents like thiourea or hydrogen sulfide.
Attachment of the Benzamide Moiety: The benzamide group is attached through an amide coupling reaction, typically using reagents like carbodiimides (e.g., EDCI) and bases (e.g., triethylamine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-((2-Mercapto-4-methyl-6-oxo-1(6H)-pyrimidinyl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxo group can be reduced to a hydroxyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-((2-Mercapto-4-methyl-6-oxo-1(6H)-pyrimidinyl)methyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-((2-Mercapto-4-methyl-6-oxo-1(6H)-pyrimidinyl)methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. The benzamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile: Similar pyrimidine structure but with a nitrile group instead of a benzamide moiety.
2-Mercapto-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile compound with morpholine: Contains a morpholine ring, offering different chemical properties and reactivity.
Uniqueness
N-((2-Mercapto-4-methyl-6-oxo-1(6H)-pyrimidinyl)methyl)benzamide is unique due to the presence of both a mercapto group and a benzamide moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C13H13N3O2S |
---|---|
Molecular Weight |
275.33 g/mol |
IUPAC Name |
N-[(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C13H13N3O2S/c1-9-7-11(17)16(13(19)15-9)8-14-12(18)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,18)(H,15,19) |
InChI Key |
NJAHJZIAJNUJIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=S)N1)CNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.